molecular formula C23H30ClN5O3 B12695830 Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride CAS No. 65189-50-6

Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride

Cat. No.: B12695830
CAS No.: 65189-50-6
M. Wt: 460.0 g/mol
InChI Key: QDYCSEVOVYSYQO-UHFFFAOYSA-N
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Description

Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a benzamide core linked to a quinazoline moiety through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the quinazoline intermediate, which is then coupled with the benzamide derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium catalysts in a hydrogenation reaction can be crucial for the reduction steps involved in the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions include various quinazoline derivatives, amine compounds, and substituted benzamides. These products can have different properties and applications depending on the functional groups introduced .

Scientific Research Applications

Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-N-ethyl-, monohydrochloride
  • Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)propylamino)propyl)-N-methyl-, monohydrochloride

Uniqueness

The uniqueness of Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of both amino and methoxy groups enhances its potential for diverse chemical modifications and interactions with biological targets.

Properties

CAS No.

65189-50-6

Molecular Formula

C23H30ClN5O3

Molecular Weight

460.0 g/mol

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-ethylamino]propyl]-N-methylbenzamide;hydrochloride

InChI

InChI=1S/C23H29N5O3.ClH/c1-5-28(13-9-12-27(2)22(29)16-10-7-6-8-11-16)23-25-18-15-20(31-4)19(30-3)14-17(18)21(24)26-23;/h6-8,10-11,14-15H,5,9,12-13H2,1-4H3,(H2,24,25,26);1H

InChI Key

QDYCSEVOVYSYQO-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCN(C)C(=O)C1=CC=CC=C1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl

Origin of Product

United States

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